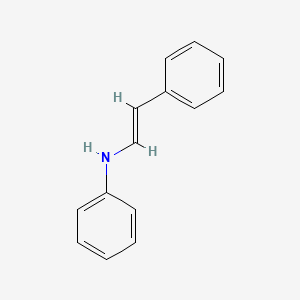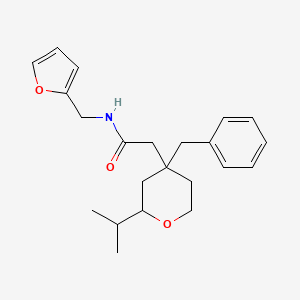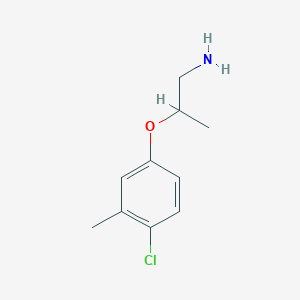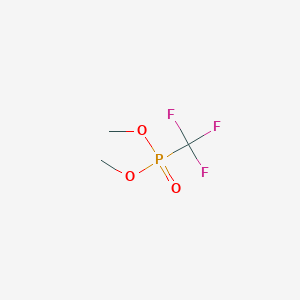![molecular formula C18H37N3O2 B14143424 3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide CAS No. 4097-86-3](/img/structure/B14143424.png)
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide is an organic compound characterized by its unique structure, which includes an amino group, a dodecyl chain, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide typically involves a multi-step process. One common method includes the reaction of dodecylamine with acryloyl chloride to form an intermediate, which is then reacted with 3-aminopropanoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dodecyl chain can interact with lipid membranes, potentially disrupting their structure and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Similar in having an amino group and a propyl chain but differs in having triethoxysilane groups.
3-Aminopropylthioacetamide: Similar in having an amino group and a propyl chain but differs in having a thioacetamide group.
Uniqueness
3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide is unique due to its combination of an amino group, a dodecyl chain, and a propanamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
4097-86-3 |
|---|---|
Molecular Formula |
C18H37N3O2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
3-[(3-amino-3-oxopropyl)-dodecylamino]propanamide |
InChI |
InChI=1S/C18H37N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21(15-12-17(19)22)16-13-18(20)23/h2-16H2,1H3,(H2,19,22)(H2,20,23) |
InChI Key |
AORVMRCQHAOOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[4-Hydroxy-5-(3-methylbutoxy)pentanoyl]amino]-3-prop-2-enylthiourea](/img/structure/B14143344.png)


![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)


![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)



![Ethyl 2-[2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B14143403.png)
![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)
